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molecular formula C17H26N2O B8462944 N-(1,2,2,6,6-Pentamethylpiperidin-4-yl)benzamide CAS No. 40328-17-4

N-(1,2,2,6,6-Pentamethylpiperidin-4-yl)benzamide

Cat. No. B8462944
M. Wt: 274.4 g/mol
InChI Key: SSDCNKUOPGRABO-UHFFFAOYSA-N
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Patent
US04153596

Procedure details

750 parts of 4-benzoylamino-1,2,2,6,6-pentamethyl piperidine are dissolved in 1000 parts of concentrated hydrochloric acid and the resulting solution is boiled under reflux for 10 hours. After cooling, sodium hydroxide is added until an alkaline reaction is obtained and the mixture is repeatedly extracted with methylene chloride. The residue obtained after removal of the methylene chloride by evaporation is distilled in vacuo, 300 parts of 1,2,2,6,6-pentamethyl-4-aminopiperidine boiling at 98° C./15 Torr distilling over.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:9][CH:10]1[CH2:15][C:14]([CH3:17])([CH3:16])[N:13]([CH3:18])[C:12]([CH3:20])([CH3:19])[CH2:11]1)(=O)C1C=CC=CC=1.[OH-].[Na+]>Cl>[CH3:18][N:13]1[C:14]([CH3:16])([CH3:17])[CH2:15][CH:10]([NH2:9])[CH2:11][C:12]1([CH3:20])[CH3:19] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NC1CC(N(C(C1)(C)C)C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 10 hours
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
is obtained
EXTRACTION
Type
EXTRACTION
Details
the mixture is repeatedly extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
after removal of the methylene chloride
CUSTOM
Type
CUSTOM
Details
by evaporation
DISTILLATION
Type
DISTILLATION
Details
is distilled in vacuo, 300 parts of 1,2,2,6,6-pentamethyl-4-aminopiperidine boiling at 98° C./15 Torr
DISTILLATION
Type
DISTILLATION
Details
distilling over

Outcomes

Product
Name
Type
Smiles
CN1C(CC(CC1(C)C)N)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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